N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide
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Overview
Description
N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the quinoline-based sulfonamide family, which has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Optical Properties
Research on derivatives of quinolinesulfonamide, such as the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, highlights their potential application as invisible ink dyes due to moderate to high fluorescence quantum yields. These compounds demonstrate structure-optical property relationships, establishing a basis for their use in materials science and ink technology (Bogza et al., 2018).
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells through activating p38/ERK phosphorylation. This pathway could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting potential applications in cancer therapy (Cumaoğlu et al., 2015).
Antimicrobial Evaluation
Quinolinesulfonamide compounds have also been synthesized with antimicrobial purposes, showing high activity against Gram-positive bacteria. This research contributes to the development of new antimicrobial agents, indicating the compound's potential in addressing antibiotic resistance (Research in Applied Chemistry, 2019).
Catalysis and Chemical Transformations
Studies on half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, derived from quinolinesulfonamide, have shown good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This catalytic efficiency opens avenues for applications in synthetic and medicinal chemistry (Dayan et al., 2013).
Electrochemical and Corrosion Inhibition
Quinolinesulfonamide derivatives have been evaluated for their electrochemical behavior and potential as corrosion inhibitors. This research provides insights into their application in protecting metals from corrosion, an essential aspect of material science and engineering (Saraswat & Yadav, 2020).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The mode of action of N-(3,4-dichlorophenyl)quinoline-8-sulfonamide is likely similar to that of other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by N-(3,4-dichlorophenyl)quinoline-8-sulfonamide disrupts the folate synthesis pathway in bacteria. This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and amino acids . The downstream effect is the inhibition of bacterial DNA growth and cell division .
Result of Action
The result of the action of N-(3,4-dichlorophenyl)quinoline-8-sulfonamide is the inhibition of bacterial growth and cell division due to the disruption of folate synthesis . This disruption prevents the formation of essential cofactors for nucleic acid and amino acid synthesis, leading to the inhibition of bacterial DNA growth and cell division .
properties
IUPAC Name |
N-(3,4-dichlorophenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-12-7-6-11(9-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUDKLFWMVKUQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935977 |
Source
|
Record name | N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide | |
CAS RN |
158729-28-3 |
Source
|
Record name | N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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